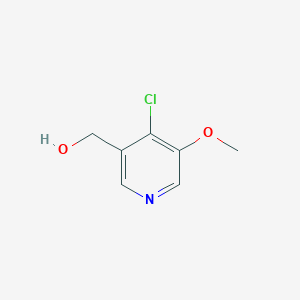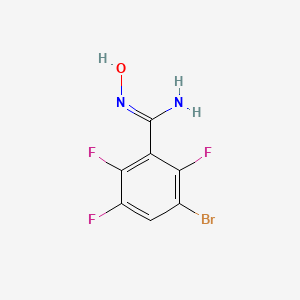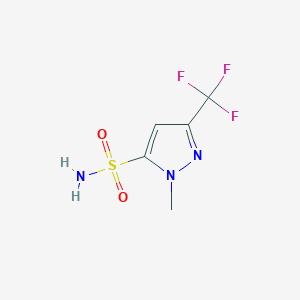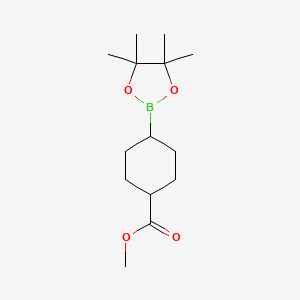![molecular formula C13H22N2O4 B12950794 Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12950794.png)
Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[4.1.0]heptane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[410]heptane-7-carboxylate is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[4.1.0]heptane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butoxycarbonyl-protected amino acids, which are then converted into the desired bicyclic structure through a series of reactions. These reactions often involve the use of coupling reagents and specific reaction conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[4.1.0]heptane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays .
Medicine
Its unique structure can be modified to create new pharmaceuticals with specific therapeutic properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 3,4-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
Uniqueness
Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to its tert-butoxycarbonyl-protected amino group and its specific bicyclic structure. These features confer distinct chemical properties and reactivity patterns, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H22N2O4 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
methyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-13(10(16)18-4)8-5-6-14-7-9(8)13/h8-9,14H,5-7H2,1-4H3,(H,15,17) |
Clave InChI |
QCKSRRFRMHGJEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(C2C1CNCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B12950743.png)




![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile](/img/structure/B12950788.png)


![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)
